Estrone

Estrogen Receptor Binding Endocrinology Receptor Pharmacology

DL-Estrone (CAS 19973-76-3), the racemic form of the endogenous estrogen, is specified as EP Impurity A for Estradiol Hemihydrate. Its lower ER binding (ERα RBA=60, ERβ RBA=37 vs. E2's 100) makes it essential for modeling partial/weak estrogenic responses and calibrating androstenedione-to-estrone aromatase (CYP19) pathway assays without estradiol cross-interference. As a non-ethinylated starter scaffold, it avoids 17α-ethinyl-related metabolic shifts. Procure this certified reference standard for pharmacopoeial impurity monitoring, enzyme activity calibration, and SAR studies demanding compound-specific precision.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 19973-76-3
Cat. No. B1149261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone
CAS19973-76-3
SynonymsDL-ESTRONE
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
InChIKeyDNXHEGUUPJUMQT-CBZIJGRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in ethanol, ethyl ether, benzene;  soluble in acetone, dioxane
One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol;  in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions;  slightly soluble in ether, vegetable oils.
In double-distilled water, 12.42 mg/L
Solubility in water (25 °C): 0.003 g/100 mL
0.03 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Estrone (CAS 19973-76-3): Specifications and Baseline Characteristics for Scientific Procurement


Estrone (CAS 19973-76-3), also designated as (±)-Estrone or DL-Estrone, is a naturally occurring estrogenic steroid hormone with the molecular formula C₁₈H₂₂O₂ and molecular weight of approximately 270.37 g/mol [1]. It is one of three primary endogenous estrogens, alongside 17β-estradiol and estriol, and is characterized by a 3-hydroxyl group and a 17-ketone moiety on the estra-1,3,5(10)-triene skeleton . This racemic mixture form is chemically defined as 3-hydroxy-estra-1,3,5(10)-trien-17-one and serves as a key intermediate in steroid chemistry, a pharmaceutical reference standard (including EP Impurity A for Estradiol Hemihydrate), and a substrate for enzymatic studies involving aromatase (CYP19) and steroid sulfatase (STS) pathways .

Why Estrone (CAS 19973-76-3) Is Not Readily Substitutable by Other Estrogens in Research Workflows


Substituting Estrone (E1) with structurally similar estrogens such as 17β-estradiol (E2), estriol (E3), or estrone sulfate introduces substantial quantitative divergence in receptor pharmacology, cellular uptake kinetics, and metabolic fate. Direct comparative binding studies reveal that Estrone exhibits significantly reduced affinity for estrogen receptors relative to 17β-estradiol—approximately 60% relative binding affinity (RBA) for ERα and 37% for ERβ, versus E2's 100% baseline—while estrone sulfate remains completely ER-inactive until deconjugated [1]. Furthermore, comparative hepatocellular transport analyses demonstrate that estrone sulfate uptake proceeds much slower than unconjugated estrone, directly impacting the kinetics of downstream conjugation and biliary excretion [2]. These verifiable differences in binding selectivity, transport, and enzymatic processing preclude the assumption that in-class estrogens can be freely interchanged without altering experimental outcomes, necessitating compound-specific selection for precise model systems.

Estrone (CAS 19973-76-3) Quantitative Differentiation: Head-to-Head Evidence Versus Key Comparators


Estrone Versus 17β-Estradiol: Quantitative ERα/ERβ Subtype Binding Affinity and Selectivity Differences

In direct competitive binding assays using solubilized human estrogen receptors, Estrone (E1) demonstrates significantly lower binding affinity for both ERα and ERβ compared to the reference agonist 17β-estradiol (E2). The relative binding affinity (RBA) of E1 for ERα is 60 (E2 = 100), and for ERβ is 37 (E2 = 100), representing a 40% reduction in ERα binding and a 63% reduction in ERβ binding [1]. Additionally, Estrone exhibits negligible binding to the G protein-coupled estrogen receptor (GPER), with an RBA of <0.04, compared to E2's RBA of 100 [1]. This quantitative profile establishes Estrone as a weaker, ERα-preferring ligand relative to the high-affinity pan-agonist E2.

Estrogen Receptor Binding Endocrinology Receptor Pharmacology

Estrone Versus Estriol: Differential ER Subtype Binding Profiles Among Endogenous Estrogens

Among the three primary endogenous estrogens, Estrone (E1) and Estriol (E3) exhibit distinct ER subtype binding profiles relative to the reference agonist 17β-estradiol (E2). Estrone binds to ERα with an RBA of 60 and ERβ with an RBA of 37, yielding an ERβ/ERα RBA ratio of approximately 0.62 [1]. In contrast, Estriol shows substantially weaker overall affinity with an RBA of 14 for ERα and 21 for ERβ, yielding an ERβ/ERα RBA ratio of 1.5—indicating a reversal of subtype preference [1]. This demonstrates that Estrone retains moderate ERα-preferring binding, whereas Estriol is a weak ERβ-preferring ligand.

Estrogen Receptor Subtypes Endogenous Estrogen Pharmacology Comparative Endocrinology

Estrone Versus Estrone Sulfate: Divergent Hepatocellular Uptake Kinetics and Metabolic Processing

Comparative in vivo and in vitro studies in rat models demonstrate that the major difference between the hepatocellular turnover of unconjugated Estrone and Estrone Sulfate resides in the uptake phase [1]. Following intravenous injection (5 nmol/250 g rat), both compounds achieve maximal biliary excretion within 20 minutes and yield nearly identical glucuronide (79%) and sulfate (19%) conjugate profiles [1]. However, in isolated liver cell experiments, uptake of estrone sulfate proceeds much slower than that of unconjugated estrone, a delay attributed to the requirement for prior deconjugation by steroid sulfatase (STS) [1]. Notably, estrone sulfate is ER-inactive until this deconjugation step occurs, whereas unconjugated estrone binds ERs directly [2].

Hepatic Metabolism Steroid Conjugation Pharmacokinetics

Estrone Versus Ethinylestradiol: Comparative Hepatic Conjugation Kinetics and Structural Basis for Potency Differences

Comparative studies in isolated rat hepatocytes demonstrate that the hepatic conjugation of ethinylestradiol (EE2) proceeds faster than that of Estrone, a difference that can be depressed by inhibitors of microsomal hydroxylation [1]. This quantitative difference in conjugation rate contributes to the distinct pharmacokinetic profiles of these two estrogens. Furthermore, studies of estrone and estradiol derivatives reveal that large ethinyl substitutions at the 17α position generally cause a decrease in estrogenic potency (up to 1000-fold), and estrone derivatives are consistently less active than corresponding estradiol derivatives [2]. This structure-activity relationship underscores why Estrone serves as a chemically distinct scaffold relative to ethinylated analogs: it lacks the 17α-ethinyl group that confers resistance to first-pass hepatic metabolism in EE2 while simultaneously altering receptor potency.

Steroid Metabolism Hepatic Conjugation Comparative Estrogen Potency

Estrone (CAS 19973-76-3): Evidence-Based Applications for Scientific and Industrial Use Cases


Pharmaceutical Reference Standard for Estradiol Hemihydrate Impurity Profiling (EP Impurity A)

Estrone (CAS 19973-76-3) is specified as EP Impurity A for Estradiol Hemihydrate in pharmacopoeial monographs . Its use as a certified reference standard is essential for analytical method development, validation, and routine quality control testing of estradiol-containing drug substances and products. Unlike other structurally related steroids, Estrone represents the specific oxidative degradation product of estradiol (17β-HSD2-mediated conversion) that regulatory specifications require to be monitored and quantified [1].

Enzymatic Substrate for Aromatase (CYP19) and Steroid Sulfatase (STS) Activity Assays

Estrone functions as both a direct product of CYP19 (aromatase)-catalyzed conversion of androstenedione and as the product of STS-mediated hydrolysis of estrone sulfate . This dual role makes it uniquely valuable as a reference standard for calibrating enzymatic activity assays. In contrast to estradiol, which is also formed by aromatase from testosterone, Estrone provides a distinct substrate-product pair that enables independent measurement of the androstenedione-to-estrone aromatase pathway without cross-interference from the testosterone-to-estradiol pathway [1].

Weaker ER Agonist for Partial Activation and Subtype Selectivity Studies

Based on the quantitative binding data establishing Estrone's reduced ER affinity (ERα RBA = 60; ERβ RBA = 37) compared to 17β-estradiol (RBA = 100 for both subtypes), Estrone serves as an ideal tool compound for modeling partial or weak ER activation . This lower potency, combined with its modest ERα preference (ERβ/ERα ratio = 0.62), allows researchers to investigate graded estrogenic responses and tissue-specific signaling where full agonism with E2 would saturate the system or mask subtle regulatory effects .

Native Steroid Scaffold for Synthetic Derivative Chemistry and SAR Studies

As the non-ethinylated parent scaffold, Estrone provides a chemically tractable starting material for synthesizing derivatives where the impact of 17α-ethinyl substitution (which alters both metabolic stability and potency up to 1000-fold) is explicitly avoided . This is particularly relevant for structure-activity relationship studies investigating the differential effects of A-ring, B-ring, and D-ring modifications on receptor binding and enzymatic conversion, where the native ketone at C17 permits distinct chemical transformations compared to the 17β-hydroxyl of estradiol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.